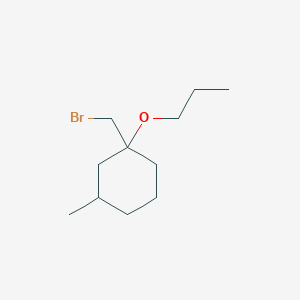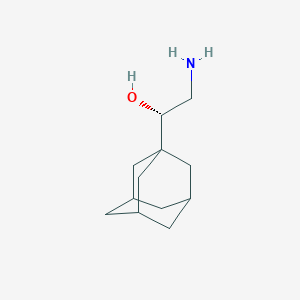
(S)-1-(Adamantan-1-yl)-2-aminoethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(adamantan-1-yl)-2-aminoethan-1-ol is a chemical compound characterized by the presence of an adamantane group attached to an aminoethanol moiety Adamantane is a highly stable, diamondoid hydrocarbon, which imparts unique properties to the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(adamantan-1-yl)-2-aminoethan-1-ol typically involves the reaction of adamantane derivatives with aminoethanol under specific conditions. One common method involves the use of adamantane-1-carboxylic acid, which is first converted to adamantane-1-yl chloride. This intermediate is then reacted with 2-aminoethanol in the presence of a base, such as sodium hydroxide, to yield the desired product.
Industrial Production Methods
Industrial production of (1S)-1-(adamantan-1-yl)-2-aminoethan-1-ol may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(1S)-1-(adamantan-1-yl)-2-aminoethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated adamantane derivatives.
科学的研究の応用
(1S)-1-(adamantan-1-yl)-2-aminoethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of (1S)-1-(adamantan-1-yl)-2-aminoethan-1-ol involves its interaction with specific molecular targets. The adamantane moiety provides structural stability and enhances lipophilicity, facilitating its interaction with lipid membranes and proteins. The aminoethanol group can form hydrogen bonds and ionic interactions with biological targets, modulating their activity and function.
類似化合物との比較
Similar Compounds
(1S)-1-(adamantan-1-yl)ethan-1-ol: Similar structure but lacks the amino group.
Adamantane-1-carboxylic acid: Precursor in the synthesis of (1S)-1-(adamantan-1-yl)-2-aminoethan-1-ol.
Amantadine: An antiviral drug with a similar adamantane core structure.
Uniqueness
(1S)-1-(adamantan-1-yl)-2-aminoethan-1-ol is unique due to the presence of both the adamantane and aminoethanol groups, which confer distinct chemical and biological properties
特性
分子式 |
C12H21NO |
|---|---|
分子量 |
195.30 g/mol |
IUPAC名 |
(1S)-1-(1-adamantyl)-2-aminoethanol |
InChI |
InChI=1S/C12H21NO/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-11,14H,1-7,13H2/t8?,9?,10?,11-,12?/m1/s1 |
InChIキー |
GLCFWAYXPRBRNU-LTMLNTECSA-N |
異性体SMILES |
C1C2CC3CC1CC(C2)(C3)[C@@H](CN)O |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


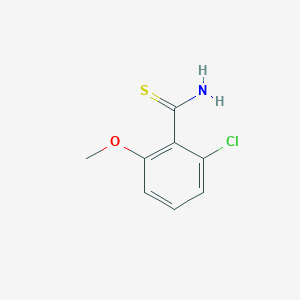
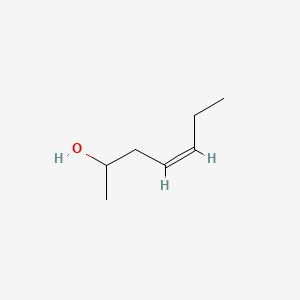
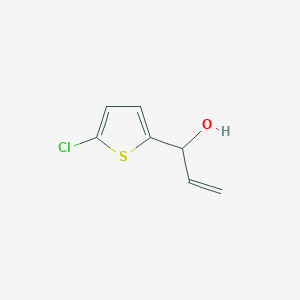
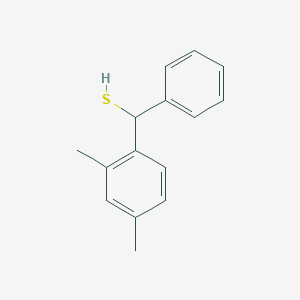
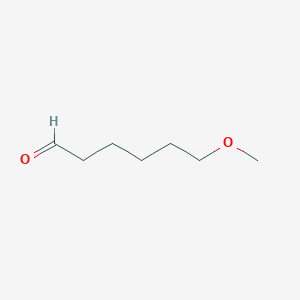
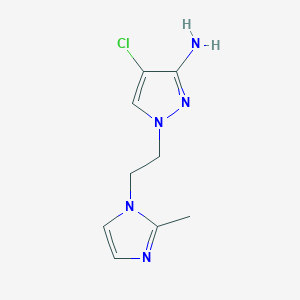
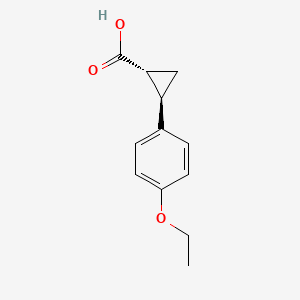
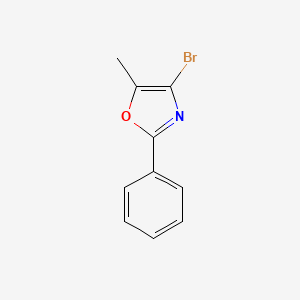
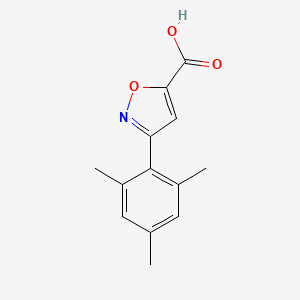

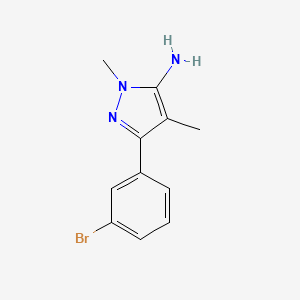
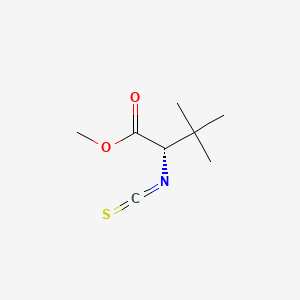
![2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride](/img/structure/B13620942.png)
